N-Substituent Structural Divergence: Cyclopropyl Carbonyl vs. Acetyl, Sulfonyl, and Aryl-Ketone Analogs
The N-substituent identity represents the sole structural variable among the closest 4-(((4-methoxyphenyl)thio)methyl)piperidine analogs, and this single modification drives divergence in critical molecular properties. CAS 1421450-89-6 bears an N-cyclopropanecarbonyl group (three-membered ring amide), while comparator analogs include: the N-acetyl analog (methyl ketone, CAS not retrieved), the N-phenylsulfonyl analog (CAS available via vendors), the N-cyclohexylsulfonyl analog, and the N-aryl-ketone analog VU 0546110 (CAS 1421523-00-3). The target compound's cyclopropyl group introduces ring strain (~27.5 kcal/mol strain energy) and conformational restriction absent in the freely rotating acetyl group, while the amide carbonyl geometry (sp², ~1.23 Å C=O bond) differs fundamentally from the tetrahedral sulfonyl sulfur geometry (S=O bond ~1.43 Å) in the sulfonyl analogs [1][2].
| Evidence Dimension | N-Substituent chemical class and geometry |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl (amide); strained 3-membered ring; C=O bond length ~1.23 Å; sp² carbonyl carbon |
| Comparator Or Baseline | Acetyl analog: planar methyl ketone, free rotation; Phenylsulfonyl analog: tetrahedral sulfur, S=O ~1.43 Å; VU 0546110: extended aryl-ketone with isopropylsulfonylphenyl group |
| Quantified Difference | Cyclopropane ring strain energy: ~27.5 kcal/mol vs. 0 kcal/mol for acetyl; TPSA target: 54.8 Ų vs. VU 0546110 TPSA: ~93.9 Ų (estimated from sulfone addition) |
| Conditions | Structural and computational chemistry comparison based on PubChem computed descriptors and standard bond parameters |
Why This Matters
The cyclopropyl amide confers unique conformational pre-organization and hydrogen-bond acceptor geometry that cannot be replicated by acetyl or sulfonyl analogs, directly impacting pharmacophore compatibility and target binding hypotheses in screening campaigns.
- [1] PubChem Compound Summary for CID 71800913. Computed TPSA = 54.8 Ų, XLogP3 = 3.1, Rotatable Bonds = 5. View Source
- [2] Wiberg, K.B. (1986) 'The Concept of Strain in Organic Chemistry.' Angewandte Chemie International Edition, 25(4): 312-322. Cyclopropane strain energy: ~27.5 kcal/mol. View Source
